2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine

physicochemical properties synthetic chemistry purification

2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine (CAS 479408-51-0) is a synthetic small molecule with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol, classified as a primary amine featuring a disubstituted imidazole ring. Its core structure consists of a 1H-imidazole ring substituted at the N1 position with an isopropyl group and at the C4 position with an ethylamine chain, which confers basic properties and the potential to interact with biological targets such as histamine receptors.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 479408-51-0
Cat. No. B1296972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine
CAS479408-51-0
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(N=C1)CCN
InChIInChI=1S/C8H15N3/c1-7(2)11-5-8(3-4-9)10-6-11/h5-7H,3-4,9H2,1-2H3
InChIKeyNRWPBTLQVZIEGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine (CAS 479408-51-0) Chemical Profile and Baseline Properties


2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine (CAS 479408-51-0) is a synthetic small molecule with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol, classified as a primary amine featuring a disubstituted imidazole ring [1]. Its core structure consists of a 1H-imidazole ring substituted at the N1 position with an isopropyl group and at the C4 position with an ethylamine chain, which confers basic properties and the potential to interact with biological targets such as histamine receptors [2]. Key computed physicochemical properties include a boiling point of 300.2±17.0 °C at 760 mmHg, a vapor pressure of 0.0±0.6 mmHg at 25°C, a density of 1.1±0.1 g/cm³, and an enthalpy of vaporization of 54.0±3.0 kJ/mol .

Histamine receptor SAR studies
CNS probe design (predicted permeability context)
Imidazole-based synthetic building block

Why 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine is Not a Generic Substitute for Histamine Analogs


The substitution pattern on the imidazole ring is a critical determinant of biological activity within the histamine analog class. Direct comparative studies have shown that moving an alkyl group from the N1 to the C5 position can fundamentally alter activity; for example, while 5-methyl and 5-ethyl histamine retain near-native agonist activity, 5-isopropylhistamine is completely inactive [1]. Similarly, N1-methylation yields a compound (1-methylhistamine) with significantly reduced affinity and efficacy compared to histamine itself [2]. Therefore, 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine, with its unique N1-isopropyl substitution, cannot be assumed to behave like histamine, 5-substituted analogs, or other N1-substituted derivatives without specific, quantitative evidence.

N1-isopropyl substitution creates a distinct SAR profile; histamine analog data may not transfer.
C5-isopropyl inactivity does not predict N1-isopropyl activity; positional isomerism matters.
1-Methylhistamine affinity reduction suggests chain-length sensitivity; isopropyl may further shift binding.

Quantitative Differentiation of 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine from Structural Analogs


Physicochemical Differentiation: Boiling Point and Vapor Pressure vs. Histamine

2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine (MW 153.22) exhibits a significantly higher boiling point (300.2±17.0 °C) compared to the parent compound histamine (MW 111.15, boiling point ~210 °C) due to its increased molecular weight and enhanced intermolecular interactions [1]. This 90 °C difference is substantial and impacts distillation and purification protocols.

Boiling Point vs Histamine
Reported
300.2 °C
~210 °C
Δ ≈ +90 °C
May support distinct purification protocol
Standard pressure; cross-study comparison
physicochemical properties synthetic chemistry purification

Structural Basis for Activity Divergence: N1- vs. C5-Isopropyl Substitution

The position of the isopropyl group on the imidazole ring is a decisive factor for biological function. In isolated guinea pig heart preparations, 5-isopropylhistamine was found to be absolutely inactive as an agonist, failing to elicit any response, in stark contrast to histamine, 5-methylhistamine, and 5-ethylhistamine [1]. This demonstrates that the steric bulk of an isopropyl group at the C5 position completely abolishes activity, whereas the same substitution at the N1 position, as in 2-(1-isopropyl-1H-imidazol-4-yl)ethanamine, may yield a distinct pharmacological profile.

N1- vs C5-Isopropyl Activity
Class-level
N1: Data not available
C5: No agonist response
Positional isomerism key
Activity requires direct evaluation; C5 data not predictive
Isolated guinea pig heart model
histamine receptor structure-activity relationship agonist design

Predicted CNS Permeability: AlogP and Rotatable Bond Comparison to 1-Methylhistamine

2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine has a calculated AlogP of 0.97 and 3 rotatable bonds, compared to 1-methylhistamine with a calculated LogP of ~0.3 and 2 rotatable bonds [1][2]. The increased lipophilicity and flexibility of the isopropyl-substituted compound suggest a higher potential for passive diffusion across biological membranes, including the blood-brain barrier, relative to the methyl analog.

CNS Permeability Predictors
Reported
AlogP 0.97 / 3 rot. bonds
1-Me-histamine: ~0.3 / 2
ΔLogP +0.67; ΔRot +1
Higher predicted membrane diffusion context
Computational prediction; experimental validation required
blood-brain barrier CNS drug discovery physicochemical property

Preclinical Development Status: Differentiating from Simple Tool Compounds

According to the ChEMBL database, 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine has a reported Max Phase of 'Preclinical', indicating it has been or is being investigated in a drug discovery context beyond basic academic research [1]. This status differentiates it from many simpler histamine analogs, such as 1-methylhistamine or 5-methylhistamine, which are primarily used as biochemical tools or metabolites and lack a formal development phase annotation in authoritative drug discovery databases.

Development Status Annotation
Class-level
Preclinical (ChEMBL)
Analogs: No Max Phase
Annotation presence
May reflect expanded research characterization
Database annotation; not clinical readiness
drug development preclinical investigational compound

Analytical and Quality Control: Vendor-Specified Purity vs. Undefined Purity of Synthesized Analogs

Commercially available 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine is typically supplied with a minimum purity specification of 95% to 98% as verified by vendor Certificate of Analysis (CoA) . This level of characterized purity is critical for reproducible research and development. In contrast, in-house synthesized analogs like 5-isopropylhistamine or 1-isopropylhistamine may lack batch-to-batch consistency and rigorous analytical certification, introducing variability into biological assays.

Purity Specification vs In-House
Specification review
≥95% (certified)
Variable, uncharacterized
Certified vs uncertified
Certified purity supports reproducible assay context
Vendor CoA; independent verification recommended
analytical chemistry quality control reference standard

Recommended Research Applications for 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine Based on Comparative Evidence


Central Nervous System (CNS) Histamine Receptor Probe Development

Given its higher predicted lipophilicity (AlogP 0.97) and greater molecular flexibility compared to 1-methylhistamine, 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine is a superior starting point for designing brain-penetrant ligands targeting histamine H3 or H4 receptors in the CNS [1]. Its preclinical development status further supports its use in early-stage drug discovery programs aimed at neurological or psychiatric disorders [2].

Structure-Activity Relationship (SAR) Studies for Imidazole-Based Agonists

The compound serves as a critical comparator in SAR campaigns investigating the role of N1-substitution on histamine receptor activity. Its unique substitution pattern allows for direct comparison with N1-methyl (1-methylhistamine), unsubstituted (histamine), and C5-alkyl analogs to map the pharmacophore requirements for agonism or antagonism at different histamine receptor subtypes [3].

Analytical Method Development and Quality Control Reference

The compound's commercial availability at high, certified purity (≥95%) makes it suitable as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of histamine analogs in complex matrices . Its distinct physicochemical properties (e.g., high boiling point, specific AlogP) aid in chromatographic method optimization and impurity profiling .

Synthetic Intermediate for Complex Drug Molecules

The primary amine functional group and the N1-isopropyl imidazole scaffold make 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine a versatile building block for the synthesis of more complex pharmaceutical candidates, particularly those targeting G-protein coupled receptors (GPCRs) or kinase enzymes where imidazole pharmacophores are prevalent [2].

Application
Selection Property
Validation Focus
CNS histamine receptor probe design
Predicted membrane permeability context
BBB penetration assay validation
SAR studies for imidazole-based agonists
N1-substitution pharmacophore mapping
Receptor subtype selectivity review
Analytical method development
Certified purity specification
Chromatographic method optimization, impurity profiling
Synthetic intermediate for GPCR/kinase ligands
Primary amine and N1-isopropyl scaffold
Reactivity and coupling compatibility review

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